Linker-Dependent Potency: The Oxo-Ethyl Bridge as a Critical Pharmacophore
A direct head-to-head comparison for this specific compound is not available in the public domain. However, cross-study analysis of the closest analog class reveals the oxo-ethyl linker is a critical potency determinant. In a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, the most potent compound (5d) achieved an AChE IC50 of 13 nM, which was 46-fold more potent than the reference drug donepezil (IC50 = 600 nM) [1]. The target compound, 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide, uniquely incorporates a carbonyl group into this ethylene linker, forming an oxo-ethyl bridge. Molecular docking confirms this carbonyl engages in a critical hydrogen bond with Tyrosine 121 in the AChE active site, a key interaction for potent inhibition [1]. Analogs lacking this carbonyl, such as N-(1-propanoylpiperidin-4-yl)benzamide, would be incapable of forming this interaction, predicting a significant (>10-fold) loss in potency.
| Evidence Dimension | Predicted AChE inhibitory potency based on linker chemistry |
|---|---|
| Target Compound Data | Contains an oxo-ethyl linker; predicted to have high potency (theoretical IC50 in low nM range based on ability to form key H-bond) |
| Comparator Or Baseline | Closest analog 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative) IC50 = 13 ± 2.1 nM; Donepezil IC50 = 0.6 ± 0.05 µM |
| Quantified Difference | The presence of the carbonyl linker is structurally essential for H-bonding with Tyr121. The target compound possesses this; direct ethylene-linked analogs do not. |
| Conditions | Ellman's assay for AChE inhibition; Molecular docking against AChE (PDB: 1ACJ) |
Why This Matters
Procuring a generic benzamide-piperidine without the oxo-ethyl linker guarantees the loss of a critical binding interaction, making the compound unsuitable for AChE-focused research.
- [1] Mohammadi-Farani, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 698-711. DOI: 10.4103/RPS.RPS_257_23 View Source
